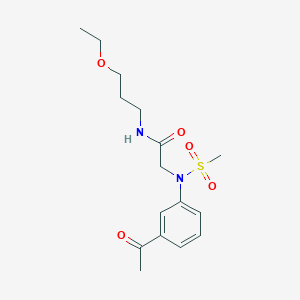![molecular formula C17H19FN2O3S B5241431 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5241431.png)
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is an organic compound that features a propanamide backbone with an ethylsulfamoyl group attached to a phenyl ring and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylsulfamoyl Intermediate: This step involves the reaction of ethylamine with sulfonyl chloride to form the ethylsulfamoyl group.
Attachment to the Phenyl Ring: The ethylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Backbone: The propanamide backbone is synthesized separately and then coupled with the ethylsulfamoyl-phenyl intermediate using amide bond formation techniques.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide
- 3-[4-(ethylsulfamoyl)phenyl]-N-(4-fluorophenyl)propanamide
- 3-[4-(ethylsulfamoyl)phenyl]-N-(2-chlorophenyl)propanamide
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfamoyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-19-24(22,23)14-10-7-13(8-11-14)9-12-17(21)20-16-6-4-3-5-15(16)18/h3-8,10-11,19H,2,9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYANVWXXEALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ETHOXY-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5241351.png)
![N-(3-methoxybenzyl)-N'-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5241355.png)
![4-[(1-Phenylethyl)carbamoyl]phenyl acetate](/img/structure/B5241362.png)
![methyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B5241367.png)
![4-{[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5241376.png)

![ethyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5241397.png)

![(2R*,6S*)-2,6-dimethyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)morpholine](/img/structure/B5241412.png)

![N-cyclopentyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5241424.png)
![N-(3-METHOXYPROPYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5241448.png)

![{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5241452.png)
